

# Toxicological Profile of N-Nitrosodiphenylamine in Animal Models: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N-Nitrosodiphenylamine*

Cat. No.: *B1679375*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **N-Nitrosodiphenylamine** (NDPhA) in various animal models. The information presented herein is collated from key studies, with a focus on quantitative data and detailed experimental methodologies to support research and drug development activities.

## Executive Summary

**N-Nitrosodiphenylamine**, a compound formerly used in the rubber industry, has been the subject of toxicological evaluation in animal models to determine its potential risk to human health. Studies in rodents have identified the urinary bladder as the primary target organ for toxicity and carcinogenicity, particularly in rats. This document summarizes the findings from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity bioassays.

## Acute Toxicity

The acute toxicity of **N-Nitrosodiphenylamine** has been evaluated in both rats and mice, demonstrating a relatively low order of acute toxicity following oral administration.

Table 1: Acute Oral Toxicity of **N-Nitrosodiphenylamine**

Species	Strain	Route of Administration	LD50 (mg/kg)	Reference
Rat	Not Specified	Oral	3,000	[1]
Mouse	Not Specified	Oral	3,850	[1]

#### Experimental Protocols:

Details on the specific methodologies for these early acute toxicity studies are limited[1]. However, a standard acute toxicity protocol would typically involve the administration of a single dose of the test substance to a group of animals, followed by a 14-day observation period for signs of toxicity and mortality[2].

## Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have been crucial in identifying the target organs and long-term health effects of **N-Nitrosodiphenylamine** exposure. The most comprehensive data comes from a National Cancer Institute (NCI) bioassay.

Table 2: Subchronic and Chronic Oral Toxicity of **N-Nitrosodiphenylamine** in Rodents

Species	Strain	Sex	Dose (ppm in feed)	Duration	Key Findings	Referenc e
Rat	F344	Male & Female	1,000	100 weeks	Decreased mean body weights.	<a href="#">[3]</a> <a href="#">[4]</a>
Rat	F344	Male & Female	4,000	100 weeks	Decreased mean body weights; Dose- related mortality in females.	<a href="#">[3]</a> <a href="#">[4]</a>
Mouse	B6C3F1	Male	10,000	101 weeks	Decreased mean body weights.	<a href="#">[3]</a> <a href="#">[4]</a>
Mouse	B6C3F1	Male	20,000	101 weeks	Decreased mean body weights.	<a href="#">[3]</a> <a href="#">[4]</a>
Mouse	B6C3F1	Female	2,315 (TWA)	98 weeks	Decreased mean body weights.	<a href="#">[3]</a>
Mouse	B6C3F1	Female	5,741 (TWA)	98 weeks	Decreased mean body weights.	<a href="#">[3]</a>

\* TWA (Time-Weighted Average) dose. Doses for female mice were reduced during the study due to excessive body weight depression[\[3\]](#).

#### Experimental Protocols:

The NCI bioassay for **N-Nitrosodiphenylamine** involved the following key methodological aspects[\[3\]](#)[\[4\]](#):

- Test Animals: F344 rats and B6C3F1 mice, 4-week-old weanlings at the start of the study.
- Housing: Animals were housed in polycarbonate cages (4 rats or 5 mice per cage).
- Diet: The test chemical was administered in the feed (Wayne Sterilizable Lab Meal with 4% fat). Diets were prepared approximately weekly.
- Groups: Groups of 50 rats or mice of each sex were assigned to different dose groups. Matched control groups consisted of 20 untreated animals of each sex.
- Duration: Rats were exposed for 100 weeks, and mice for up to 101 weeks.
- Observations: Animals were observed for signs of toxicity, and body weights were recorded regularly. Comprehensive gross and histopathological examinations were performed on all animals.

## Carcinogenicity

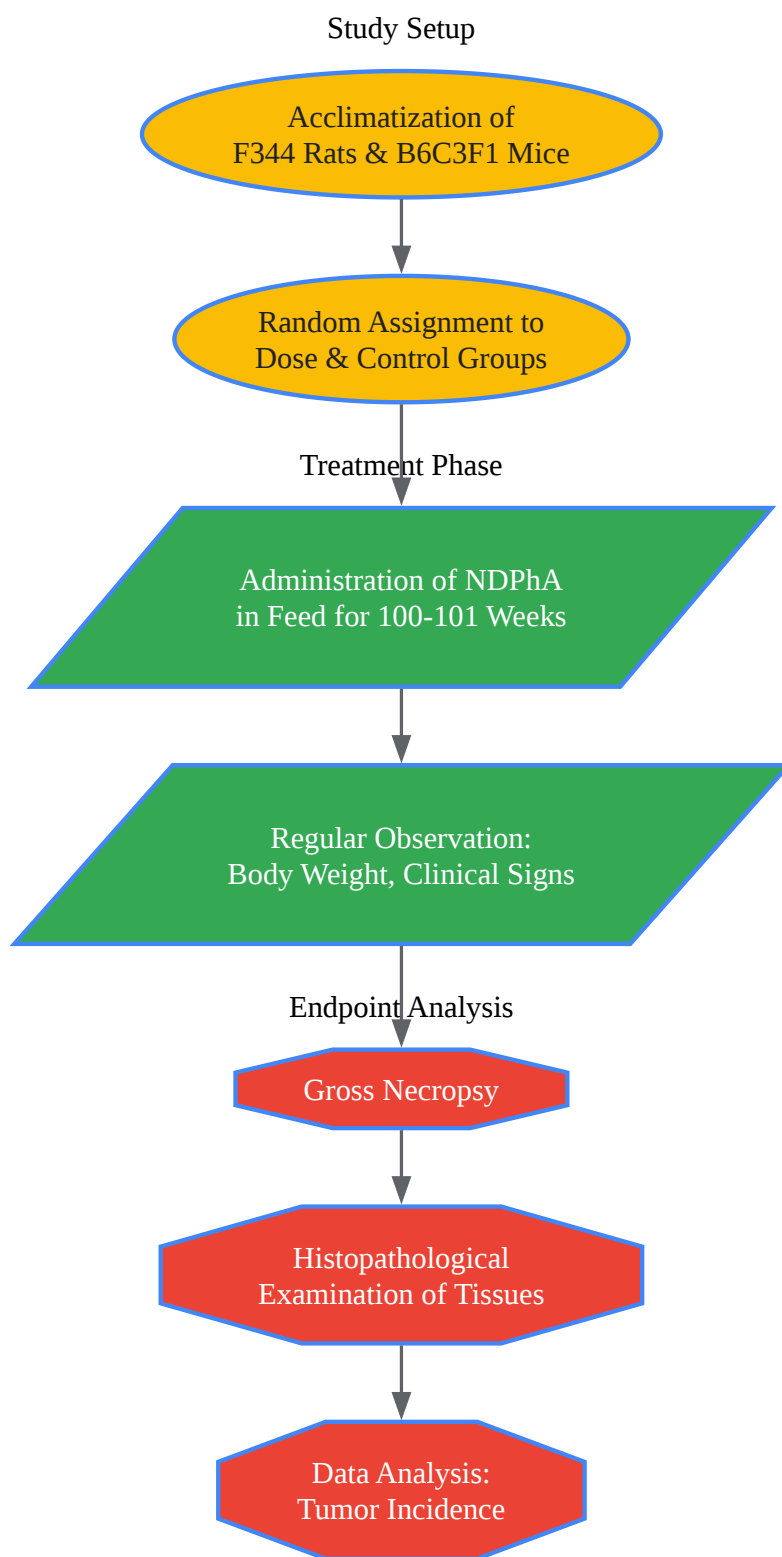
The carcinogenic potential of **N-Nitrosodiphenylamine** has been demonstrated in rats, with the urinary bladder being the primary site of tumor induction. In contrast, under the conditions of the NCI bioassay, **N-Nitrosodiphenylamine** was not found to be carcinogenic in B6C3F1 mice<sup>[3][4]</sup>.

Table 3: Carcinogenicity of **N-Nitrosodiphenylamine** in F344 Rats (100-Week Feeding Study)

Sex	Dose (ppm)	Number of Animals	Incidence of Transitional-Cell Carcinoma of the Urinary Bladder
Male	0 (Control)	20	0/20
Male	1,000	50	0/50
Male	4,000	50	19/50
Female	0 (Control)	20	0/20
Female	1,000	50	1/50
Female	4,000	50	43/50

Source: NCI Bioassay, 1979[3][4]

Experimental Workflow for Carcinogenicity Bioassay:



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NCI Carcinogenicity Bioassay Workflow for **N-Nitrosodiphenylamine**.

## Genotoxicity

Data from in vitro assays suggest that **N-Nitrosodiphenylamine** or its metabolites may have the potential to damage DNA in mammalian liver cells.

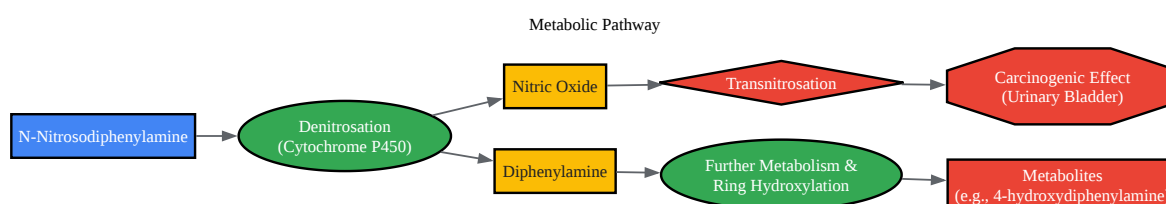
## Reproductive and Developmental Toxicity

There is a notable lack of comprehensive studies on the reproductive and developmental toxicity of **N-Nitrosodiphenylamine** in animal models. Long-term oral studies in rats and mice did not report gross or microscopic alterations in reproductive organs, but fertility was not examined.

## Mechanism of Action

The precise mechanism of **N-Nitrosodiphenylamine**-induced urinary bladder carcinogenesis in rats has not been fully elucidated. However, evidence suggests that it may not act as a direct DNA alkylating agent. Instead, a proposed mechanism involves metabolic activation through denitrosation and subsequent transnitrosation reactions[5].

Proposed Metabolic Activation of **N-Nitrosodiphenylamine**:



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Proposed Metabolic Activation Pathway of **N-Nitrosodiphenylamine**.

## Conclusion

The toxicological data on **N-Nitrosodiphenylamine** from animal models, particularly the NCI bioassay, provide clear evidence of its carcinogenicity in the urinary bladder of F344 rats. The compound exhibits low acute toxicity. Key data gaps remain, especially concerning its reproductive and developmental effects. The proposed mechanism of action, involving metabolic activation via denitrosation, warrants further investigation to fully understand its carcinogenic potential. This information is critical for assessing the risk associated with human exposure and for guiding future research in this area.

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